

In-Depth Technical Guide: Spectral Analysis of 1-Naphthoyl Cyanide

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Compound of Interest

Compound Name: 1-Naphthoyl cyanide

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This technical guide provides a comprehensive overview of the spectral data for **1-Naphthoyl cyanide** (also known as naphthalene-1-carbonyl cyanide), a key organic intermediate. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its structural characterization.

Core Spectral Data

The following tables summarize the key spectral information for **1-Naphthoyl cyanide**, providing a quantitative basis for its identification and characterization.

Table 1: Mass Spectrometry Data

Ion	m/z Ratio
[M] ⁺	181
[M-H] ⁺	180
[C ₁₀ H ₇] ⁺	127

Data sourced from PubChem.[1]

Table 2: Physical and Chemical Properties

Property	Value
Molecular Formula	C12H7NO
Molecular Weight	181.19 g/mol
Melting Point	100.0 - 104.0 °C
CAS Number	14271-86-4

Data sourced from various chemical suppliers and databases.

Experimental Protocols

The spectral and physical data presented in this guide are obtained through standardized laboratory procedures. Below are detailed methodologies for the synthesis and characterization of **1-Naphthoyl cyanide**.

Synthesis of 1-Naphthoyl Cyanide

A general and effective method for the synthesis of aroyl cyanides, including **1-Naphthoyl cyanide**, involves the reaction of the corresponding aroyl chloride with a cyanide source.

Materials:

- 1-Naphthoyl chloride
- A non-toxic cyanide source (e.g., potassium ferricyanide)
- Silver iodide (AgI) (catalyst)
- Polyethylene glycol (PEG-400) (catalyst)
- Potassium iodide (KI) (catalyst)
- N,N-Dimethylformamide (DMF) (solvent)

Procedure:

- In a reaction vessel, dissolve 1-Naphthoyl chloride in DMF at room temperature.

- Add the cyanide source (0.2 equivalents), along with catalytic amounts of AgI (3 mol%), PEG-400 (4 mol%), and KI (3 mol%).
- Stir the reaction mixture at room temperature.
- Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).
- Upon completion, the product, **1-Naphthoyl cyanide**, can be isolated and purified using standard work-up and purification techniques, such as extraction and column chromatography.

This procedure is adapted from a general method for the cyanation of aroyl chlorides.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Detailed ^1H and ^{13}C NMR data for **1-Naphthoyl cyanide** are not readily available in public databases. However, the general procedure for obtaining such spectra is as follows:

- Sample Preparation: Dissolve approximately 5-10 mg of purified **1-Naphthoyl cyanide** in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a standard 5 mm NMR tube.
- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra on a spectrometer operating at a standard frequency (e.g., 300 MHz for ^1H , 75 MHz for ^{13}C).
- Data Processing: Process the raw data using appropriate software to obtain the final spectra, including chemical shifts (ppm), multiplicities, and coupling constants (Hz).

Infrared (IR) Spectroscopy:

A vapor phase IR spectrum of **1-Naphthoyl cyanide** is available, though a detailed spectrum with peak assignments is not provided in the initial data. The general procedure for obtaining an IR spectrum is:

- Sample Preparation: Prepare the sample according to the instrument's requirements (e.g., as a thin film, in a KBr pellet, or as a vapor).

- **Data Acquisition:** Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a standard wavenumber range (e.g., 4000-400 cm^{-1}).
- **Data Analysis:** Identify and assign the characteristic absorption bands corresponding to the functional groups present in the molecule, such as the C=O stretch of the ketone and the C \equiv N stretch of the nitrile.

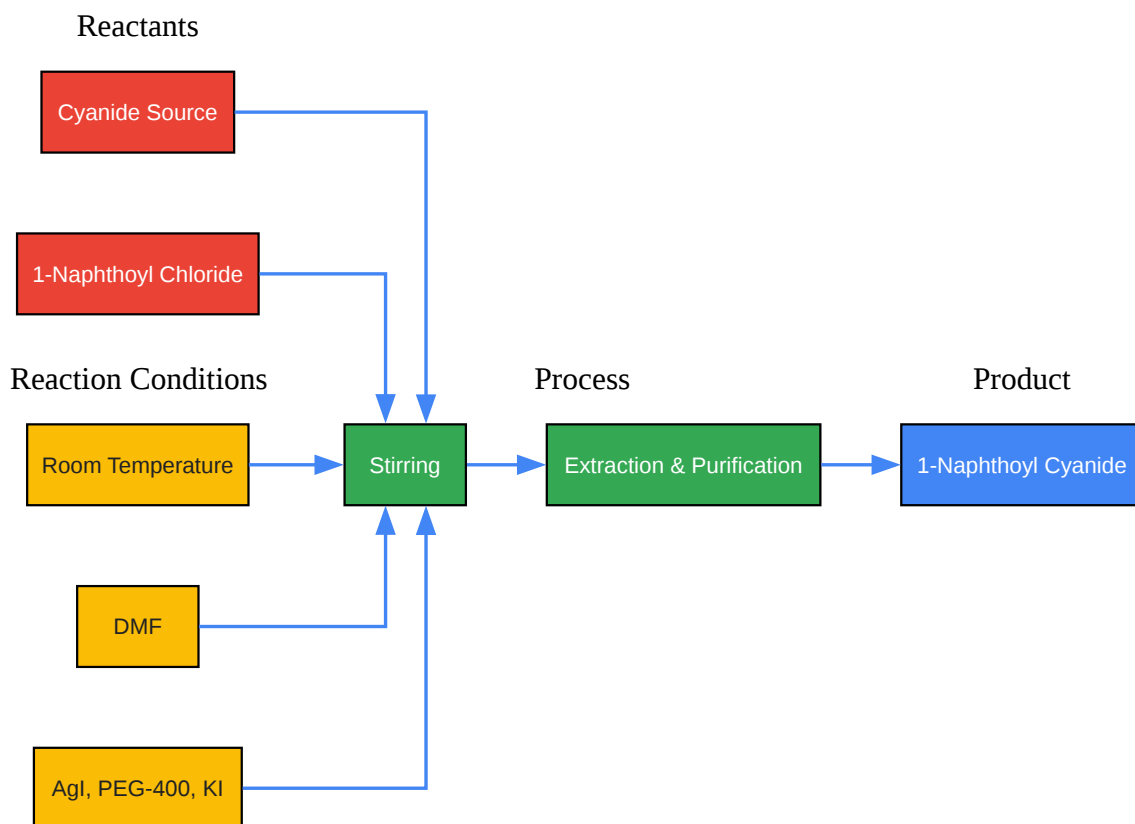
Mass Spectrometry (MS):

The mass spectrum of **1-Naphthoyl cyanide** is typically obtained using Gas Chromatography-Mass Spectrometry (GC-MS).

- **Sample Introduction:** Introduce a dilute solution of the compound into the GC-MS system. The sample is vaporized and separated on a capillary column.
- **Ionization:** Subject the separated compound to electron ionization (EI) to generate charged fragments.
- **Mass Analysis:** Analyze the resulting ions based on their mass-to-charge ratio (m/z).
- **Fragmentation Analysis:** Interpret the fragmentation pattern to confirm the molecular structure. The base peak at m/z 181 corresponds to the molecular ion ($[M]^+$). The peak at m/z 127 likely represents the naphthyl cation ($[C_{10}H_7]^+$), formed by the loss of the carbonyl cyanide group.^[1]

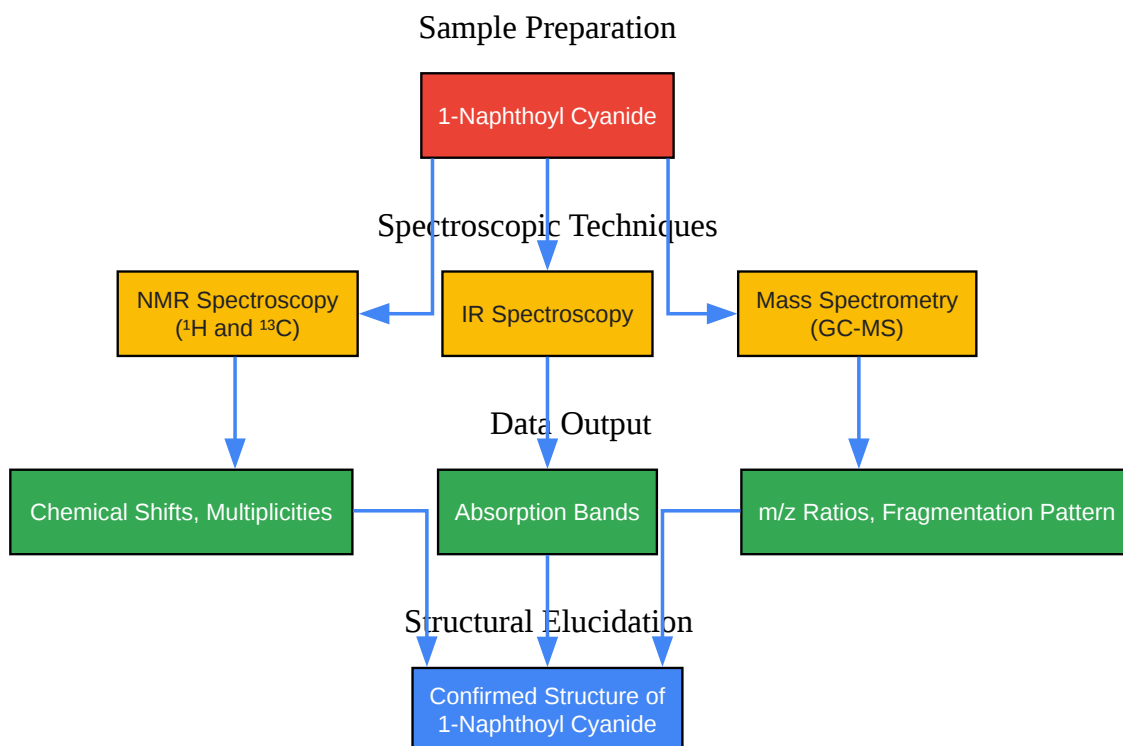
Visualizations

The following diagrams illustrate key experimental and logical workflows related to the analysis of **1-Naphthoyl cyanide**.



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Caption: Workflow for the synthesis of **1-Naphthoyl cyanide**.



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Caption: Logical workflow for the spectral analysis of **1-Naphthoyl cyanide**.

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References

- 1. 1-Naphthoyl chloride synthesis - chemicalbook [chemicalbook.com]
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